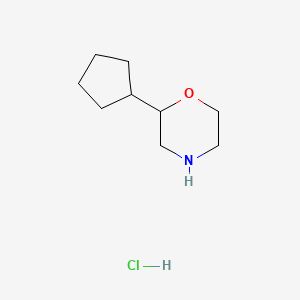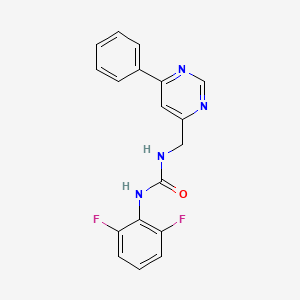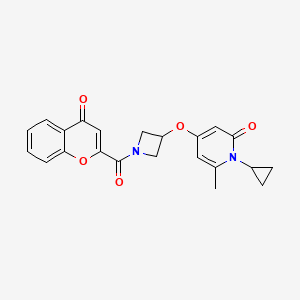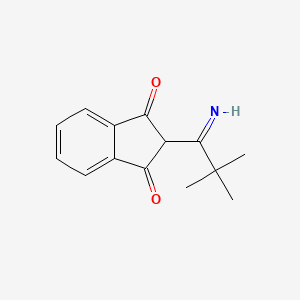
2-(2,2-Dimethylpropanimidoyl)indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropanimidoyl)indene-1,3-dione (2,2-DMPID) is a synthetic, bioactive compound that has been studied extensively in recent years due to its potential applications in numerous scientific research areas. 2,2-DMPID is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and two oxygen atoms, and is classified as an imidoylindene-1,3-dione. In
Scientific Research Applications
Biosensing
Indane-1,3-dione-based structures have been used in biosensing applications . The unique properties of these compounds allow them to interact with biological systems, providing valuable information about the system’s state.
Bioactivity
Indane-1,3-dione and its derivatives have been used in the design of biologically active molecules . These compounds can interact with biological targets, leading to changes in their activity.
Bioimaging
The properties of indane-1,3-dione-based structures make them suitable for use in bioimaging applications . These compounds can be used to visualize biological structures and processes.
Electronics
Indane-1,3-dione and its derivatives have been used in the field of organic electronics . Their unique electronic properties make them suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photopolymerization
Indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization . Its ability to absorb light and initiate polymerization reactions makes it useful in the production of polymers.
Synthetic Intermediate
Indane-1,3-dione has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . It can be used to synthesize a wide range of compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It belongs to the class of indane-1,3-dione derivatives, which are known to have various biological activities . They are often used in the design of biologically active molecules .
Mode of Action
Indane-1,3-dione derivatives are known to interact with various biological targets due to their versatile structure .
Biochemical Pathways
Indane-1,3-dione derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The molecular weight of this compound is 229.2744 , which is within the range generally favorable for oral bioavailability in drugs.
Result of Action
Indane-1,3-dione derivatives are known to have various biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-(2,2-dimethylpropanimidoyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)13(15)10-11(16)8-6-4-5-7-9(8)12(10)17/h4-7,10,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXLANGUMDSWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)C1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanimidoyl)indene-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)
![(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2499221.png)
![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)
![[1-(2-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B2499223.png)
![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)
![1-(2,5-Difluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2499230.png)
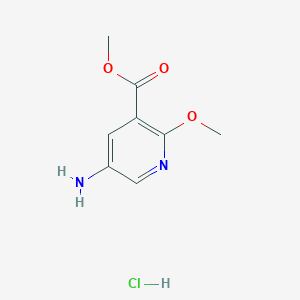
![N-[5-(azepan-1-ylcarbonyl)-6-piperazin-1-ylpyridin-3-yl]-2-chlorobenzamide](/img/structure/B2499233.png)
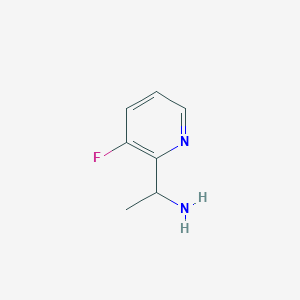
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2499235.png)
